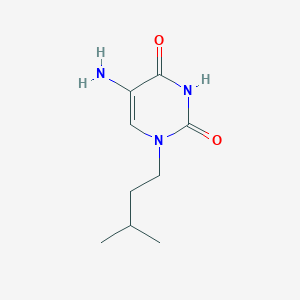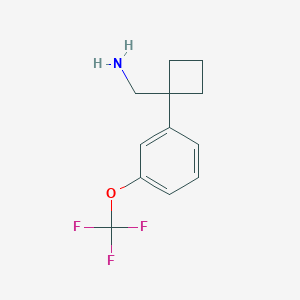
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline is a chiral compound that features a chlorine atom, a pyrrolidine ring, and an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-3-(pyrrolidin-2-yl)aniline typically involves the reaction of 4-chloro-3-nitroaniline with pyrrolidine under specific conditions. The nitro group is reduced to an amine, and the pyrrolidine ring is introduced through nucleophilic substitution. Common reagents used in this synthesis include reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the desired enantiomeric purity.
化学反应分析
Types of Reactions
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline or pyrrolidine groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the chlorine atom.
科学研究应用
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-4-Chloro-3-(pyrrolidin-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and aniline group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
相似化合物的比较
Similar Compounds
4-Chloro-3-(pyrrolidin-2-yl)aniline: The racemic mixture of the compound.
4-Chloro-3-(piperidin-2-yl)aniline: A similar compound with a piperidine ring instead of a pyrrolidine ring.
4-Chloro-3-(morpholin-2-yl)aniline: A compound with a morpholine ring.
Uniqueness
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The specific configuration of the pyrrolidine ring can influence its interaction with molecular targets, leading to distinct pharmacological properties.
属性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
4-chloro-3-[(2S)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m0/s1 |
InChI 键 |
SWBXMDPFQFFKLV-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)N)Cl |
规范 SMILES |
C1CC(NC1)C2=C(C=CC(=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


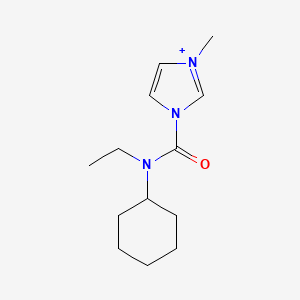
![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
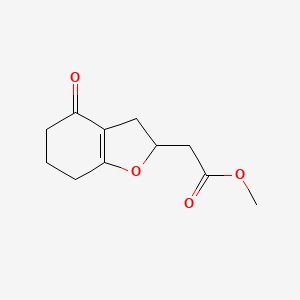
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
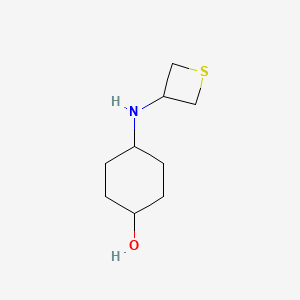
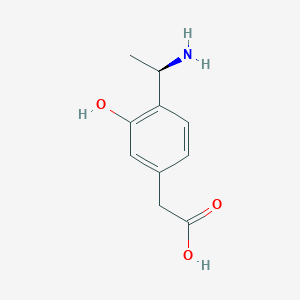


![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
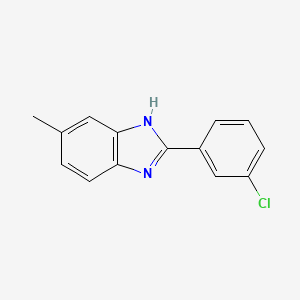
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)
